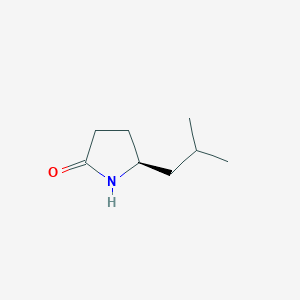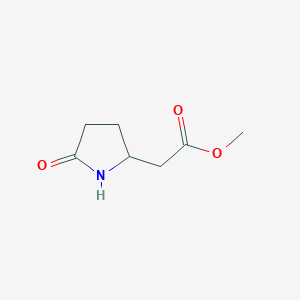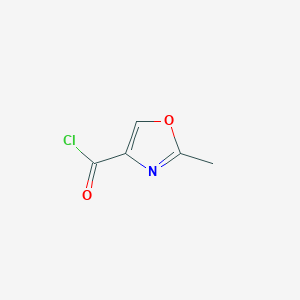
2-Pyridinecarboxaldehyde, 4-ethyl-
Overview
Description
2-Pyridinecarboxaldehyde, also known as Picolinaldehyde, is a pyridine derivative where one of the hydrogen atoms is replaced by a formyl group . It is commonly used in research and development .
Molecular Structure Analysis
The molecular formula of 2-Pyridinecarboxaldehyde is C6H5NO . Its molecular weight is 107.11 . The InChI key is CSDSSGBPEUDDEE-UHFFFAOYSA-N . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
2-Pyridinecarboxaldehyde has been used in various chemical reactions. For instance, it has been used to synthesize chitosan-based bifunctionalized adsorbent . It has also been used in the aldol addition reaction with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG) catalyst to form (S)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate .Physical And Chemical Properties Analysis
2-Pyridinecarboxaldehyde is a yellow liquid . It has a melting point of -21–22°C, a boiling point of 181 °C (lit.), and a density of 1.126 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.536 (lit.) . It is air sensitive and miscible in water .Scientific Research Applications
Synthesis of Chitosan-Based Adsorbents
2-Pyridinecarboxaldehyde is utilized in the synthesis of chitosan-based bifunctionalized adsorbents. These adsorbents have potential applications in environmental remediation, particularly in the removal of heavy metals and organic pollutants from wastewater .
Aldol Addition Reactions
This compound is also employed in aldol addition reactions with pyruvate, catalyzed by 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG), to form (S)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate. Such reactions are significant in the synthesis of complex organic molecules .
Antibacterial Activity
Modification of chitosan with 2-Pyridinecarboxaldehyde and subsequent coordination with silver ions leads to the formation of complexes with antibacterial properties. These complexes can be optimized for high silver content, enhancing their antibacterial efficacy .
Coordination Chemistry
Pyridinecarboxaldehydes play a crucial role in coordination chemistry, particularly in the formation of Schiff bases which are pivotal in creating complex metallo-organic structures .
Pharmaceutical Intermediates
These compounds are widely used as intermediates in pharmaceutical industries, aiding in the synthesis of various therapeutic agents .
Agrochemical Applications
In agro-industries, pyridinecarboxaldehydes serve as intermediates for the production of agrochemicals, contributing to the development of pesticides and herbicides .
Safety and Hazards
Mechanism of Action
Target of Action
Studies on similar compounds, such as sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complexes, have shown anticancer activity . These complexes act against DNA, induce apoptosis, and inhibit the activities of anti-apoptotic Bcl-xL protein, metalloproteinase MMP2, and topoisomerase II .
Mode of Action
Based on the related compounds, it can be inferred that it may interact with its targets, leading to changes such as dna damage, apoptosis induction, and inhibition of certain proteins .
Biochemical Pathways
The related compounds have been shown to affect pathways related to apoptosis, dna synthesis, and protein function .
Result of Action
Related compounds have shown effects such as dna damage, apoptosis induction, and inhibition of certain proteins .
properties
IUPAC Name |
4-ethylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-4-9-8(5-7)6-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTWJHFVBSRCMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596367 | |
| Record name | 4-Ethylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67141-19-9 | |
| Record name | 4-Ethylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67141-19-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate](/img/structure/B1627524.png)


![4-[(3-Nitropyridin-2-YL)amino]phenol](/img/structure/B1627528.png)

